1-(2-Methylpropanoyl)piperidine-2-carboxylic acid

Description

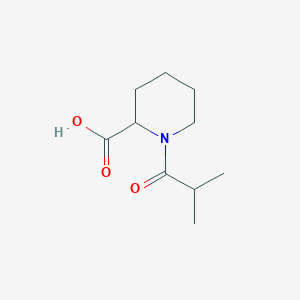

1-(2-Methylpropanoyl)piperidine-2-carboxylic acid (CAS RN: 1103336-91-9) is a piperidine derivative featuring a 6-membered nitrogen-containing ring with a 2-methylpropanoyl (isobutyryl) group attached to the nitrogen atom and a carboxylic acid substituent at the 2-position. Its molecular formula is C10H15NO3, and it has a molecular weight of 201.23 g/mol . This compound is of interest in medicinal chemistry due to its structural flexibility, which allows for diverse interactions with biological targets.

Properties

IUPAC Name |

1-(2-methylpropanoyl)piperidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-7(2)9(12)11-6-4-3-5-8(11)10(13)14/h7-8H,3-6H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQRWLGCCLNOSLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1CCCCC1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-Methylpropanoyl)piperidine-2-carboxylic acid typically involves the reaction of piperidine with 2-methylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale industrial applications. the general principles of organic synthesis and purification would apply.

Chemical Reactions Analysis

Nucleophilic Acyl Substitution

The 2-methylpropanoyl group undergoes nucleophilic substitution reactions, particularly with amines or alcohols. Key reagents and conditions include:

Mechanism : Thionyl chloride converts the carboxylic acid to an acyl chloride intermediate, which reacts with nucleophiles (e.g., amines) to form amides .

Carboxylic Acid Derivitization

The carboxylic acid moiety participates in coupling and protection/deprotection reactions:

Research Insight : Coupling with D-pipecolic acid derivatives via Schotten-Baumann reactions produced metallo-β-lactamase (MBL) inhibitors with submicromolar IC₅₀ values against VIM-1 and IMP-7 enzymes .

Piperidine Ring Functionalization

The piperidine ring enables further modifications:

Mechanism : Transfer hydrogenation with formaldehyde and Pd/C introduces methyl groups at the piperidine nitrogen, enhancing lipophilicity for drug delivery .

Reaction Optimization

Industrial-scale synthesis employs:

-

Continuous flow reactors : Enhance reaction efficiency and scalability.

-

Catalytic processes : Pd-based catalysts improve selectivity for N-alkylation .

Stability and Reactivity

Scientific Research Applications

Medicinal Chemistry

1-(2-Methylpropanoyl)piperidine-2-carboxylic acid is being investigated for its potential as a pharmaceutical intermediate. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of neurological disorders. Research indicates that compounds derived from this structure may modulate receptor activity, showing promise in treating conditions such as migraines and depression .

Organic Synthesis

This compound serves as an essential building block in organic synthesis. It can be used to create more complex molecules through various reactions, including:

- Oxidation : Converting the compound into ketones or other carboxylic acids.

- Reduction : Transforming it into alcohols or amines.

- Substitution Reactions : Engaging in nucleophilic substitutions to generate diverse piperidine derivatives.

Industrial Applications

In industrial settings, this compound is utilized in the production of fine chemicals and specialty materials. Its properties allow it to be incorporated into formulations for various applications, including agrochemicals and performance materials.

Case Study 1: Drug Development

A recent study highlighted the use of this compound derivatives in developing small-molecule inhibitors targeting protein-protein interactions associated with cancer progression. These derivatives demonstrated significant binding affinity, suggesting their potential as therapeutic agents .

Case Study 2: Agricultural Chemistry

Another investigation focused on the application of this compound in agrochemicals, where it was shown to enhance the efficacy of herbicides when used as an additive. The study revealed that formulations containing this compound improved crop yield by effectively controlling weed growth without harming the plants .

Data Tables

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Medicinal Chemistry | Drug intermediates for neurological disorders | Potential modulators of receptor activity |

| Organic Synthesis | Building block for complex molecules | Versatile reactions (oxidation, reduction) |

| Industrial Applications | Fine chemicals production | Enhanced formulations for agrochemicals |

Mechanism of Action

The mechanism of action of 1-(2-Methylpropanoyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can interact with biological macromolecules, potentially altering their function. The carboxylic acid group can form hydrogen bonds with amino acid residues in proteins, influencing their activity. The exact pathways and molecular targets are still subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidine Ring

1-(Propanoyl)piperidine-2-carboxylic Acid

- Substituent: Propanoyl (C3H5O) group.

- Molecular Formula: C9H13NO3 (MW: 183.20 g/mol).

- Key Differences: The shorter, unbranched acyl group reduces steric hindrance and lipophilicity compared to the isobutyryl group. This compound was used as a negative control in infrared ion spectroscopy (IRIS) studies, where its spectral profile mismatched with unknown metabolites, highlighting the specificity of substituent effects .

(2S)-1-(Propan-2-yl)piperidine-2-carboxylic Acid

- Substituent : Isopropyl group.

- Molecular Formula: C9H17NO2 (MW: 183.24 g/mol).

- It was synthesized in 97% yield via reductive amination, demonstrating efficient synthetic accessibility .

Ring Size Variations: Piperidine vs. Pyrrolidine

1-(2-Methylpropanoyl)pyrrolidine-2-carboxylic Acid

Functional Group Modifications

CGS 19755 (cis-4-(Phosphonomethyl)piperidine-2-carboxylic Acid)

- Substituent: Phosphonomethyl group.

- Key Differences : The charged phosphonate group enhances water solubility and NMDA receptor binding affinity. This compound is a potent NMDA antagonist, unlike the target compound, which lacks charged moieties .

1-(Pyridine-4-carbonyl)piperidine-2-carboxylic Acid

- Substituent : Aromatic pyridinecarbonyl group.

Data Tables: Structural and Functional Comparisons

Table 1. Structural Comparison of Selected Compounds

Key Findings and Implications

Substituent Effects : The isobutyryl group in the target compound balances lipophilicity and steric bulk, making it suitable for membrane penetration while avoiding excessive rigidity.

Ring Size : Piperidine derivatives generally exhibit better solubility and metabolic stability than pyrrolidine analogs due to reduced ring strain.

Synthetic Accessibility : Compounds like (2S)-1-(propan-2-yl)piperidine-2-carboxylic acid demonstrate high-yield syntheses, whereas the target compound’s discontinuation in some catalogs may reflect synthetic challenges .

Biological Specificity : Substituents drastically alter biological activity; for example, charged groups (e.g., phosphonate in CGS 19755) enhance receptor binding, while aromatic groups enable π-π interactions .

Biological Activity

1-(2-Methylpropanoyl)piperidine-2-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H17NO3

- Molecular Weight : 199.25 g/mol

- Structure : The compound features a piperidine ring substituted with a 2-methylpropanoyl group and a carboxylic acid moiety, which may influence its interaction with biological targets.

Biological Activity Overview

This compound has shown various biological activities, including:

- Antimicrobial Activity : Research indicates that derivatives of piperidine compounds can exhibit antimicrobial properties. For instance, certain piperidine derivatives have been reported to inhibit bacterial strains by disrupting cellular processes or inhibiting enzyme functions .

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, including those involved in metabolic pathways. Piperidine derivatives have been explored for their ability to inhibit angiotensin-converting enzyme (ACE), which is crucial in regulating blood pressure .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, several studies suggest possible pathways:

- Binding Affinity : Molecular docking studies have indicated that piperidine derivatives can bind effectively to target proteins, potentially altering their function. For example, the binding interactions with enzymes such as ACE suggest a competitive inhibition mechanism .

- Cellular Uptake : The uptake of related compounds into cells appears to be influenced by sodium ion concentrations and temperature, indicating that transport mechanisms could play a role in their bioavailability and efficacy .

Antimicrobial Efficacy

A study evaluated the antimicrobial properties of various piperidine derivatives, including this compound. The findings showed that these compounds could significantly reduce the minimum inhibitory concentration (MIC) against specific pathogens, demonstrating their potential as therapeutic agents against bacterial infections .

Enzyme Inhibition Studies

In vitro assays have demonstrated that compounds similar to this compound can inhibit key enzymes involved in metabolic pathways. For instance, certain derivatives were found to inhibit the activity of ACE, which is implicated in hypertension management . The following table summarizes the inhibitory effects observed:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.